molecular formula C10H10BrN3O B12923968 Methanamine, 1-(5-(5-bromo-1H-pyrrol-2-yl)-3-methoxy-2H-pyrrol-2-ylidene)-, (1Z)- CAS No. 85850-01-7

Methanamine, 1-(5-(5-bromo-1H-pyrrol-2-yl)-3-methoxy-2H-pyrrol-2-ylidene)-, (1Z)-

Cat. No.: B12923968
CAS No.: 85850-01-7
M. Wt: 268.11 g/mol
InChI Key: VSHYYQXFUIYXHP-UHFFFAOYSA-N
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Description

(Z)-(5-Bromo-4’-methoxy-1H,5’H-[2,2’-bipyrrol]-5’-ylidene)methanamine: is a synthetic organic compound characterized by its unique bipyrrole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-(5-Bromo-4’-methoxy-1H,5’H-[2,2’-bipyrrol]-5’-ylidene)methanamine typically involves the following steps:

    Formation of the Bipyrrole Core: The bipyrrole core can be synthesized through a condensation reaction between pyrrole derivatives under acidic or basic conditions.

    Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction using methanol and a suitable base.

    Formation of the Ylidene Group: The ylidene group is formed through a condensation reaction with formaldehyde or a similar aldehyde under basic conditions.

Industrial Production Methods

Industrial production of (Z)-(5-Bromo-4’-methoxy-1H,5’H-[2,2’-bipyrrol]-5’-ylidene)methanamine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amine or alcohol derivatives.

    Substitution: Formation of substituted bipyrrole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions due to its unique electronic properties.

    Material Science: Incorporated into polymers to enhance their electrical conductivity and mechanical properties.

Biology

    Biomolecular Probes: Utilized in the design of probes for detecting specific biomolecules due to its ability to interact with biological targets.

Medicine

    Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.

Industry

    Dye Synthesis: Used in the synthesis of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of (Z)-(5-Bromo-4’-methoxy-1H,5’H-[2,2’-bipyrrol]-5’-ylidene)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-(5-Chloro-4’-methoxy-1H,5’H-[2,2’-bipyrrol]-5’-ylidene)methanamine
  • (Z)-(5-Fluoro-4’-methoxy-1H,5’H-[2,2’-bipyrrol]-5’-ylidene)methanamine

Uniqueness

  • Bromine Substitution : The presence of the bromine atom at the 5-position imparts unique electronic and steric properties, distinguishing it from its chloro and fluoro analogs.
  • Methoxy Group : The methoxy group enhances the compound’s solubility and reactivity, making it more versatile in various chemical reactions.

Properties

CAS No.

85850-01-7

Molecular Formula

C10H10BrN3O

Molecular Weight

268.11 g/mol

IUPAC Name

[5-(5-bromo-1H-pyrrol-2-yl)-3-methoxy-1H-pyrrol-2-yl]methanimine

InChI

InChI=1S/C10H10BrN3O/c1-15-9-4-7(13-8(9)5-12)6-2-3-10(11)14-6/h2-5,12-14H,1H3

InChI Key

VSHYYQXFUIYXHP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(NC(=C1)C2=CC=C(N2)Br)C=N

Origin of Product

United States

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